molecular formula C10H14ClNO B13453604 1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride

1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride

Cat. No.: B13453604
M. Wt: 199.68 g/mol
InChI Key: LXGALVKSDXFPIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride is an organic compound with the molecular formula C10H14ClNO. It is a hydrochloride salt of 1-[3-(dimethylamino)phenyl]ethan-1-one, which is a derivative of acetophenone. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride can be synthesized through several methods. One common route involves the reaction of 3-(dimethylamino)benzaldehyde with methylmagnesium bromide, followed by acidification to obtain the hydrochloride salt. The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors and automated systems to maintain consistent quality and reduce human error .

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function .

Comparison with Similar Compounds

Uniqueness: 1-[3-(Dimethylamino)phenyl]ethan-1-one hydrochloride is unique due to the presence of the dimethylamino group at the meta position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other acetophenone derivatives and contributes to its specific applications in research and industry .

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

1-[3-(dimethylamino)phenyl]ethanone;hydrochloride

InChI

InChI=1S/C10H13NO.ClH/c1-8(12)9-5-4-6-10(7-9)11(2)3;/h4-7H,1-3H3;1H

InChI Key

LXGALVKSDXFPIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N(C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.